![molecular formula C10H10BrN3S B5865240 3-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5865240.png)
3-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole, also known as BBMT, is a chemical compound that belongs to the class of triazole derivatives. BBMT has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections.
Wirkmechanismus
The mechanism of action of 3-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways. This compound has been found to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell survival, proliferation, and migration. This compound also inhibits the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9. This compound also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In inflammatory cells, this compound reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound also inhibits the activation of NF-κB, which is involved in the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 3-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole is its potent anti-cancer and anti-inflammatory activity. This compound has also been found to have a broad spectrum of antimicrobial activity. Another advantage of this compound is its relatively simple synthesis method. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and efficacy. This compound also needs further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
3-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole has shown promising results in preclinical studies, and further research is needed to explore its full potential. One of the future directions for this compound is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy. Another future direction is to investigate the synergistic effects of this compound with other chemotherapeutic agents. This compound also needs further studies to determine its safety and toxicity profile. Finally, the potential application of this compound in various diseases such as neurodegenerative diseases and metabolic disorders needs to be explored.
Conclusion
This compound is a promising chemical compound with potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. This compound exhibits potent anti-cancer, anti-inflammatory, and antimicrobial activity. This compound's mechanism of action involves the modulation of various signaling pathways. This compound has several advantages such as its potent therapeutic activity and simple synthesis method. However, this compound also has limitations such as poor solubility in water and needs further optimization to improve its pharmacokinetic properties. Further research is needed to explore this compound's full potential and its safety and toxicity profile.
Synthesemethoden
3-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole can be synthesized through a multi-step reaction process starting from 3-bromobenzyl chloride and thiosemicarbazide. The reaction involves the condensation of 3-bromobenzyl chloride with thiosemicarbazide in the presence of a base to form 3-[(3-bromobenzyl)thio]semicarbazide. This intermediate compound is then cyclized with methyl iodide in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
3-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole has shown promising results in various scientific research applications. One of the significant applications of this compound is in cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity against different cancer cell lines such as breast cancer, lung cancer, and liver cancer. This compound induces apoptosis, cell cycle arrest, and inhibits the migration and invasion of cancer cells.
Another important application of this compound is in inflammation. This compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory markers. This compound has also been shown to have antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3S/c1-14-7-12-13-10(14)15-6-8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVTVOCGIAIQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

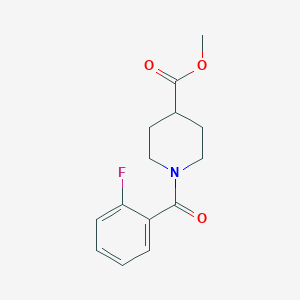
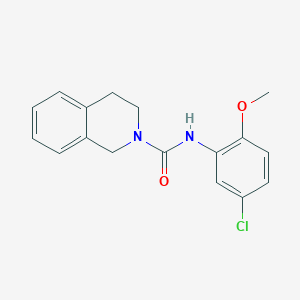
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5865169.png)
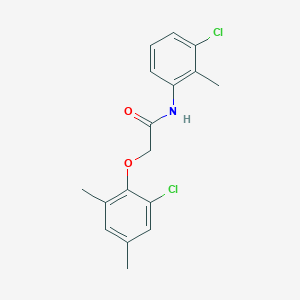
![5-nitro-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5865187.png)
![5,5-dimethyl-3-{2-[(4-methylphenyl)thio]ethyl}-2,4-imidazolidinedione](/img/structure/B5865195.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5865197.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5865205.png)

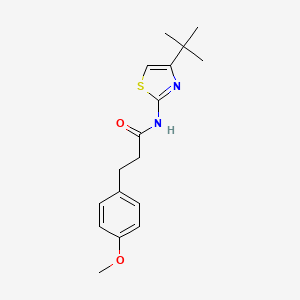
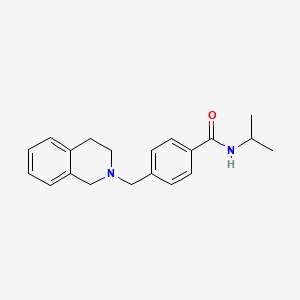
![1-bromo-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B5865226.png)
![N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5865234.png)
![methyl 2-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5865249.png)